9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H28ClN5O2 and its molecular weight is 477.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis Approaches : Research has been conducted on the synthesis of various purinediones, which share a structural similarity with the compound . These studies explore different synthetic routes, showcasing the versatility and complexity of purinedione chemistry. For instance, a method for synthesizing [c,d]-fused purinediones involves a multi-step process starting from specific methylpyrimidine diones, demonstrating the intricate steps required to introduce specific functional groups into the purine ring (Ondrej imo, A. Rybár, & J. Alföldi, 1995).
Regioselectivity in Cross-Coupling Reactions : Another aspect of research explores the regioselectivity of cross-coupling reactions, critical for modifying purine bases to obtain specific derivatives. This includes studying reactions that allow for the selective substitution at different positions of the purine ring, which is essential for creating compounds with desired properties for further biological evaluation (Michal Hocek & R. Pohl, 2004).
Potential Biological Activities
Neurodegenerative Disease Treatment : Some derivatives of purinediones have been evaluated for their potential in treating neurodegenerative diseases. These compounds target multiple mechanisms implicated in such conditions, including adenosine receptors and monoamine oxidases. Their multifunctional activity suggests a promising approach for developing therapies that could offer symptomatic relief and possibly modify disease progression (P. Koch, R. Akkari, et al., 2013).
Anticancer Activity : Research into purinediones also extends to their potential anticancer properties. By modifying the purine scaffold, scientists aim to discover compounds that could inhibit the growth of cancer cells. This involves designing, synthesizing, and evaluating derivatives for their ability to act against specific cancer cell lines, contributing valuable insights into the development of new anticancer agents (A. Hayallah, 2017).
Properties
IUPAC Name |
9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O2/c1-17-15-31(21-13-7-12-20(27)18(21)2)25-28-23-22(32(25)16-17)24(33)30(26(34)29(23)3)14-8-11-19-9-5-4-6-10-19/h4-7,9-10,12-13,17H,8,11,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVLONNFUFQGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C5=C(C(=CC=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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